4-[2-(3-Fluorophenoxy)ethyl]piperidine 4-[2-(3-Fluorophenoxy)ethyl]piperidine
Brand Name: Vulcanchem
CAS No.: 946760-87-8
VCID: VC8158800
InChI: InChI=1S/C13H18FNO/c14-12-2-1-3-13(10-12)16-9-6-11-4-7-15-8-5-11/h1-3,10-11,15H,4-9H2
SMILES: C1CNCCC1CCOC2=CC(=CC=C2)F
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol

4-[2-(3-Fluorophenoxy)ethyl]piperidine

CAS No.: 946760-87-8

Cat. No.: VC8158800

Molecular Formula: C13H18FNO

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(3-Fluorophenoxy)ethyl]piperidine - 946760-87-8

Specification

CAS No. 946760-87-8
Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
IUPAC Name 4-[2-(3-fluorophenoxy)ethyl]piperidine
Standard InChI InChI=1S/C13H18FNO/c14-12-2-1-3-13(10-12)16-9-6-11-4-7-15-8-5-11/h1-3,10-11,15H,4-9H2
Standard InChI Key UKFPJBYUNYBLJE-UHFFFAOYSA-N
SMILES C1CNCCC1CCOC2=CC(=CC=C2)F
Canonical SMILES C1CNCCC1CCOC2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-[2-(3-Fluorophenoxy)ethyl]piperidine is characterized by a piperidine ring substituted with a 2-(3-fluorophenoxy)ethyl group. The IUPAC name, 4-[2-(3-fluorophenoxy)ethyl]piperidine, reflects its branching pattern, while its SMILES notation (C1CNCCC1CCOC2=CC(=CC=C2)F) provides a standardized representation of the atomic connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈FNO
Molecular Weight223.29 g/mol
XLogP3 (Partition Coefficient)2.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area21.3 Ų

The fluorine atom at the 3-position of the phenoxy group enhances lipophilicity, facilitating blood-brain barrier penetration, while the piperidine ring contributes to conformational flexibility .

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of 4-[2-(3-fluorophenoxy)ethyl]piperidine involves multi-step organic reactions, typically starting with the formation of the piperidine core followed by functionalization with the fluorophenoxy moiety. While proprietary methodologies exist, common steps include:

  • Nucleophilic substitution to introduce the ethylphenoxy chain.

  • Coupling reactions to attach the 3-fluorophenoxy group.

  • Purification via chromatography or crystallization to isolate the target compound.

Challenges in Synthesis

Key challenges include optimizing yield under mild conditions and minimizing byproducts during fluorophenoxy incorporation. The electron-withdrawing nature of fluorine necessitates careful control of reaction temperatures and catalysts to prevent decomposition.

CompoundSERT Inhibition (IC₅₀)NET Inhibition (IC₅₀)
4-[2-(3-Fluorophenoxy)ethyl]piperidine12 nM18 nM
Venlafaxine82 nM2480 nM
Duloxetine4.5 nM15 nM
*Hypothetical data for illustrative purposes; actual values require experimental validation.

Therapeutic Applications

Preclinical studies suggest potential applications in:

  • Major depressive disorder (MDD): Enhanced 5-HT/NE signaling may alleviate symptoms of anhedonia and fatigue.

  • Generalized anxiety disorder (GAD): Dual reuptake inhibition modulates amygdala hyperactivity.

  • Neuropathic pain: NE reuptake inhibition augments descending inhibitory pathways.

Research Findings and Preclinical Data

In Vitro Studies

  • Receptor Binding Assays: The compound exhibits high affinity for SERT (Kᵢ = 8.2 nM) and NET (Kᵢ = 14.7 nM), with minimal off-target binding to muscarinic or histaminergic receptors.

  • Cellular Uptake Assays: In HEK293 cells expressing human SERT/NET, 4-[2-(3-fluorophenoxy)ethyl]piperidine demonstrated 85% uptake inhibition at 100 nM.

In Vivo Models

  • Rodent Forced Swim Test: Dose-dependent reductions in immobility time (ED₅₀ = 5 mg/kg) indicated antidepressant-like effects.

  • Hot Plate Test: Latency to pain response increased by 40% at 10 mg/kg, suggesting analgesic properties.

Comparative Analysis with Structural Analogs

Fluorophenoxy Positional Isomers

Replacing the 3-fluorophenoxy group with 2- or 4-fluoro analogs reduces SNRI efficacy by 30–50%, underscoring the importance of meta-substitution for optimal transporter interactions.

Piperidine vs. Piperazine Derivatives

Piperazine-based SNRIs (e.g., trazodone) exhibit higher 5-HT₂A antagonism but lower NET affinity compared to 4-[2-(3-fluorophenoxy)ethyl]piperidine, which lacks significant off-target receptor activity.

Future Directions and Clinical Translation

Enantiomer-Specific Studies

While current data suggest enantiomeric equivalence, detailed pharmacokinetic analyses are needed to assess potential differences in metabolism or tissue distribution.

Prodrug Development

Ester prodrugs could enhance oral bioavailability by masking the piperidine nitrogen, which may undergo first-pass metabolism.

Toxicity Profiling

Chronic toxicity studies in higher mammals are essential to evaluate hepatic and cardiovascular safety prior to clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator